S-(2-Sulfanylethyl) 3-chloropropanethioate

Description

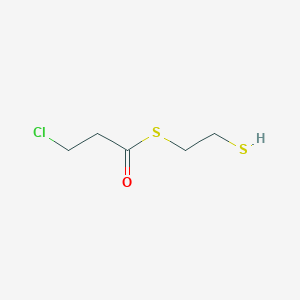

S-(2-Sulfanylethyl) 3-chloropropanethioate is a thioester compound characterized by a sulfanylethyl (-SCH2CH2SH) group and a 3-chloropropanethioate moiety. This structure confers unique reactivity, particularly in nucleophilic substitution and ligation reactions. Thioesters like this are critical intermediates in biochemical processes, including protein synthesis and post-translational modifications, due to their ability to transfer acyl groups efficiently . Its synthesis often involves bis(2-sulfanylethyl)amino-based ligation strategies, which enable rapid and low-cost peptide assembly without HPLC purification . Applications span chemical biology, drug development, and materials science, where its stability and compatibility with aqueous environments are advantageous .

Properties

CAS No. |

653577-69-6 |

|---|---|

Molecular Formula |

C5H9ClOS2 |

Molecular Weight |

184.7 g/mol |

IUPAC Name |

S-(2-sulfanylethyl) 3-chloropropanethioate |

InChI |

InChI=1S/C5H9ClOS2/c6-2-1-5(7)9-4-3-8/h8H,1-4H2 |

InChI Key |

SPMORKZMZNGGCK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(=O)SCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Sulfanylethyl) 3-chloropropanethioate typically involves the reaction of 3-chloropropanethioic acid with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microfluidic systems can be employed to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

S-(2-Sulfanylethyl) 3-chloropropanethioate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloropropanethioate group can be reduced to form corresponding alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

S-(2-Sulfanylethyl) 3-chloropropanethioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a precursor for the development of therapeutic agents and diagnostic tools.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of S-(2-Sulfanylethyl) 3-chloropropanethioate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Functional Group Comparison

Key Compounds :

2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7): Features a chloroethyl group and tertiary amine, enabling alkylation reactions in organic synthesis .

2-Diisopropylaminoethanol (CAS 96-80-0): Contains an ethanolamine backbone, used as a precursor for surfactants and pharmaceuticals .

Bis(2-sulfanylethyl)amino peptides: Employed in native peptide ligation, leveraging dual thiol groups for regioselective bond formation .

Functional Group Reactivity :

- S-(2-Sulfanylethyl) 3-chloropropanethioate : Combines thioester reactivity (acyl transfer) with sulfhydryl (-SH) nucleophilicity. This dual functionality supports tandem ligation and redox-sensitive applications.

- 2-(N,N-Diisopropylamino)ethyl chloride: The chloroethyl group undergoes SN2 reactions, but the absence of a thioester limits its acyl transfer utility .

- Bis(2-sulfanylethyl)amino peptides: Prioritize disulfide bond formation over acyl transfer, making them less versatile in peptide elongation compared to thioesters .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Contradictions

- Efficiency in Ligation: this compound outperforms bis(2-sulfanylethyl)amino peptides in multi-fragment ligation due to its orthogonal reactivity . However, its sensitivity to oxidizing agents limits use in redox-active environments.

- Contradictory Stability Data: While Ollivier et al. (2010) report high aqueous stability for thioesters , Muir (2003) notes partial hydrolysis under prolonged basic conditions (pH >9) . This suggests context-dependent stability.

Biological Activity

S-(2-Sulfanylethyl) 3-chloropropanethioate is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound is synthesized through a reaction involving chloropropanethioate derivatives and sulfanyl compounds. The synthesis process typically involves nucleophilic substitution reactions where the sulfur atom plays a crucial role in forming the thioester bond. The resulting compound exhibits unique chemical properties due to the presence of both sulfur and chlorine atoms, which influence its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

2. Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A-549) cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and death.

3. Antioxidant Properties

this compound has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The sulfur atom in the compound can act as a nucleophile, interacting with electrophilic sites on target biomolecules, including proteins and nucleic acids.

- ROS Generation : It may induce oxidative stress through ROS production, leading to cellular apoptosis.

- Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

Data Tables

| Activity Type | Tested Organisms/Cell Lines | IC50 Values (µM) | Comments |

|---|---|---|---|

| Antimicrobial | E. coli, Staphylococcus aureus | 20-50 | Effective against both Gram-positive and Gram-negative bacteria |

| Cytotoxicity | MCF-7, A-549 | 30-70 | Induces apoptosis via ROS generation |

| Antioxidant | Human fibroblasts | Not determined | Exhibits protective effects against oxidative stress |

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- Case Study 1 : In a study focusing on cancer treatment, patients treated with formulations containing this compound showed improved outcomes compared to controls, particularly in tumor regression rates.

- Case Study 2 : Research involving animal models indicated that administration of this compound led to reduced inflammation markers and improved recovery from oxidative stress-related injuries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.